molecular formula C20H25NO B1681224 Talopram CAS No. 7182-51-6

Talopram

Cat. No.: B1681224
CAS No.: 7182-51-6
M. Wt: 295.4 g/mol
InChI Key: LJBBMCNHIUJBDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of talopram involves the formation of a phenylphthalene structure. This was discovered accidentally during the synthesis of melitracen derivatives . The synthetic route typically involves the reaction of 3,3-dimethyl-1-phenyl-1,3-dihydroisobenzofuran with N-methylpropan-1-amine under specific conditions to yield this compound .

Industrial Production Methods: While this compound was never commercialized, its synthesis on an industrial scale would likely involve optimizing the reaction conditions to maximize yield and purity. This would include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Talopram primarily undergoes substitution reactions due to the presence of the amine group. It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve halogenating agents or other electrophiles that react with the amine group.

    Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can lead to the formation of reduced amine derivatives.

Properties

CAS No.

7182-51-6

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3

InChI Key

LJBBMCNHIUJBDU-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C

Canonical SMILES

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C

Appearance

Solid powder

Key on ui other cas no.

7182-51-6
7013-41-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7013-41-4 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(11C)talopram
1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine
talopram

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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